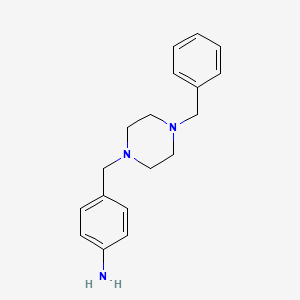
4-(4-Bencilpiperazin-1-ilmetil)fenilamina
Descripción general
Descripción
4-(4-Benzylpiperazin-1-ylmethyl)phenylamine (4-BPMPA) is an organic compound with a wide range of applications in scientific research. It is a derivative of piperazine and is commonly used as a reagent in organic synthesis. 4-BPMPA has been used in a variety of research applications, including drug discovery, biochemical and physiological studies, and laboratory experiments.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Este compuesto se ha utilizado en la síntesis de 4-(3-(4-bencilpiperazin-1-il)propoxi)-7-metoxi-3-sustituido fenil-2H-croman-2-ona novedosa . Los compuestos sintetizados exhibieron una significativa actividad antibacteriana y antifúngica . Esto lo convierte en un posible candidato para el desarrollo de nuevos fármacos antimicrobianos.
Modelado Molecular
El compuesto se ha utilizado en estudios de modelado molecular. Los datos de estos estudios se compararon con investigaciones basadas en la estructura utilizando estudios de acoplamiento con la estructura cristalina de organismos de proteína oxidorreductasa (1XDQ y 3QLS) . Esto sugiere su posible uso en el campo de la biología computacional y el diseño de fármacos.
Síntesis de Moléculas Bioactivas
El compuesto se ha utilizado como material de partida para la síntesis de varias moléculas bioactivas . Esto indica su importancia en la química medicinal y el descubrimiento de fármacos.
Síntesis de Nucléidos de Piperazina Basados en Cumarina
En los últimos años, los nucléidos de piperazina basados en cumarina han ganado considerable atención en el descubrimiento de fármacos . El compuesto se ha utilizado en la síntesis de estos nucléidos, lo que sugiere su posible aplicación en esta área.
Actividad Anticancerígena
Se ha informado que las cumarinas y sus derivados, que se pueden sintetizar utilizando este compuesto, tienen actividad anticancerígena . Esto sugiere una posible aplicación en la investigación y el tratamiento del cáncer.
Actividad Anti-VIH
Se ha informado que las cumarinas y sus derivados, que se pueden sintetizar utilizando este compuesto, tienen actividad anti-VIH . Esto indica una posible aplicación en la investigación y el tratamiento del VIH.
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit significant antibacterial and antifungal activity . The compound has also been used to prepare aminopyridopyrimidinones as tyrosine kinase inhibitors and anticancer agents .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes that result in its antimicrobial and anticancer effects .
Biochemical Pathways
Given its antimicrobial and anticancer effects, it can be inferred that the compound likely interferes with essential biochemical pathways in these organisms or cells .
Result of Action
The result of the action of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine is the inhibition of growth in targeted organisms or cells. This is evidenced by its significant antibacterial and antifungal activity, as well as its use in the synthesis of anticancer agents .
Análisis Bioquímico
Biochemical Properties
4-(4-Benzylpiperazin-1-ylmethyl)phenylamine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic activity . The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to inhibition or activation of the enzymes.
Cellular Effects
The effects of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate signaling pathways by binding to receptors or other signaling molecules, thereby altering downstream effects . Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins.
Molecular Mechanism
At the molecular level, 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes or receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, it can cause changes in gene expression by interacting with DNA or RNA, affecting transcription or translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in sustained changes in cellular processes, which may be reversible or irreversible depending on the duration and concentration of exposure.
Dosage Effects in Animal Models
The effects of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at high doses, it can cause toxic or adverse effects . Threshold effects have been observed, where a certain concentration is required to elicit a significant response. Toxicity studies have indicated that high doses of this compound can lead to cellular damage, organ dysfunction, or other adverse outcomes.
Metabolic Pathways
4-(4-Benzylpiperazin-1-ylmethyl)phenylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it can inhibit or activate enzymes in specific pathways, leading to changes in the production or consumption of metabolites. These interactions can have downstream effects on cellular energy production, biosynthesis, and other metabolic processes.
Transport and Distribution
The transport and distribution of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine within cells and tissues are critical for its activity. It can be transported by specific transporters or binding proteins, influencing its localization and accumulation . The distribution of this compound can vary depending on the cell type, tissue, and experimental conditions. Understanding its transport mechanisms is essential for elucidating its effects on cellular function.
Subcellular Localization
The subcellular localization of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine affects its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, mitochondria, or other organelles, where it can interact with specific biomolecules and exert its effects. The localization of this compound can influence its role in cellular processes and its overall impact on cell function.
Propiedades
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3/c19-18-8-6-17(7-9-18)15-21-12-10-20(11-13-21)14-16-4-2-1-3-5-16/h1-9H,10-15,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGOTIAYUKPHTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592441 | |
| Record name | 4-[(4-Benzylpiperazin-1-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
422517-70-2 | |
| Record name | 4-[[4-(Phenylmethyl)-1-piperazinyl]methyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=422517-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Benzylpiperazin-1-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromo-2-(methylthio)benzo[d]thiazole](/img/structure/B1289472.png)





![5-Bromoimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1289497.png)



